molecular formula C10H11FO B6155247 4-(2-fluorophenyl)butanal CAS No. 925442-79-1

4-(2-fluorophenyl)butanal

Cat. No.: B6155247
CAS No.: 925442-79-1
M. Wt: 166.19 g/mol
InChI Key: HSBGTPQYNCFXGT-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)butanal is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.079 g/mol [ citation 1 ]. This compound features a fluorophenyl group and an aldehyde terminus, making it a versatile intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules. Fluorinated aromatic aldehydes like this compound are valuable building blocks in medicinal chemistry and materials science. The aldehyde group is a highly reactive handle for further transformations, including condensation reactions, reductions to alcohols, and nucleophilic additions. Compounds with similar structures, specifically long-chain aldehydes and ketones, are recognized as important motifs in bioactive compounds and pharmaceuticals [ citation 2 ]. They are frequently employed in key synthetic steps such as Grignard reactions, Wittig reactions, and aldol reactions to form new carbon-carbon bonds [ citation 2 ]. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

925442-79-1

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-(2-fluorophenyl)butanal

InChI

InChI=1S/C10H11FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2

InChI Key

HSBGTPQYNCFXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)F

Purity

95

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 4 2 Fluorophenyl Butanal

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com This inherent reactivity is the basis for numerous addition, condensation, and redox reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. youtube.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final alcohol product. libretexts.org The general reactivity of aldehydes in nucleophilic additions is typically higher than that of ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org

The reaction proceeds in two main steps:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. masterorganicchemistry.com This step results in a tetrahedral alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to form a neutral alcohol product. medlifemastery.com

A variety of nucleophiles can be employed, leading to a range of functionalized products.

Table 1: Examples of Nucleophilic Addition Reactions with 4-(2-Fluorophenyl)butanal
Nucleophile (Reagent)IntermediateFinal ProductProduct Class
Hydride (H⁻) from NaBH₄ or LiAlH₄Alkoxide4-(2-Fluorophenyl)butan-1-olPrimary Alcohol
Cyanide (CN⁻) from HCN/baseAlkoxide5-(2-Fluorophenyl)-2-hydroxypentanenitrileCyanohydrin
Grignard Reagent (R-MgX)Alkoxide1-Alkyl-4-(2-fluorophenyl)butan-1-olSecondary Alcohol
Water (H₂O) in acid/baseTetrahedral Intermediate4-(2-Fluorophenyl)butane-1,1-diolGem-diol (Hydrate)
Alcohol (R'OH) in acidHemiacetal1-Alkoxy-4-(2-fluorophenyl)butan-1-olHemiacetal

Condensation and Cyclization Reactions

Aldehydes possessing α-hydrogens, such as this compound, can undergo aldol (B89426) condensation reactions in the presence of an acid or base catalyst. vedantu.com The mechanism involves the formation of a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another aldehyde molecule. stackexchange.com

The self-condensation of this compound would proceed as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of this compound.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy aldehyde (aldol addition product).

Dehydration: Under heating or stronger acidic/basic conditions, this aldol product can dehydrate to form an α,β-unsaturated aldehyde.

Intramolecular cyclization reactions are also possible, depending on the reaction conditions. For instance, an intramolecular aldol condensation could theoretically occur if a second carbonyl group were present at a suitable position. Another relevant reaction type is the Prins cyclization, where an aldehyde reacts with a homoallylic alcohol under acidic conditions to form substituted tetrahydropyrans. nih.govbeilstein-journals.org

Table 2: Potential Condensation and Cyclization Products
Reaction TypeReactant(s)Key IntermediateMajor Product
Self-Aldol CondensationTwo molecules of this compoundEnolate3-Hydroxy-2-(2-(2-fluorophenyl)ethyl)-6-(2-fluorophenyl)hexanal
Prins Cyclization (Intermolecular)This compound + Homoallylic alcoholOxocarbenium ionSubstituted Tetrahydropyran

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, 4-(2-fluorophenyl)butan-1-ol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Biocatalytic reductions using microorganisms like Lactobacillus paracasei have been shown to effectively reduce similar ketones to chiral alcohols. researchgate.net

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2-fluorophenyl)butanoic acid. This transformation can be accomplished with a range of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Benedict's reagent. The partial oxidation of alcohols to aldehydes, the reverse reaction, has been studied over various catalysts, indicating the accessibility of both oxidation states. elsevierpure.comrsc.org

Table 3: Oxidation and Reduction of the Aldehyde Group
TransformationProductTypical Reagents
Reduction4-(2-Fluorophenyl)butan-1-olNaBH₄, LiAlH₄, H₂/Catalyst
Oxidation4-(2-Fluorophenyl)butanoic acidKMnO₄, H₂CrO₄, Ag₂O (Tollens')

Transformations Involving the Fluorophenyl Moiety

The fluorophenyl ring can undergo reactions typical of aromatic systems, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of both the fluorine atom and the alkyl-aldehyde side chain.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are governed by the existing substituents on the ring. uci.edu

In this compound, two substituents influence the reaction:

Fluorine Atom: Fluorine is a halogen, which is an ortho, para-directing but deactivating group. oneonta.edu The deactivation arises from its strong electron-withdrawing inductive effect, while the ortho, para-directing nature is due to its ability to donate a lone pair of electrons through resonance to stabilize the intermediate carbocation (arenium ion). uci.edu

4-Butanal Side Chain: This is an alkyl group attached to the ring, which is an ortho, para-directing and weakly activating group. oneonta.edu It activates the ring through an electron-donating inductive effect.

The positions on the ring are numbered starting from the carbon bearing the side chain as C1. The fluorine is at C2. The available positions for substitution are C3, C4, C5, and C6. The directing effects are as follows:

The alkyl chain directs to positions C2 (already substituted) and C4/C6 (para/ortho).

The fluorine atom directs to positions C3 and C5 (ortho/para).

The combined effect suggests that electrophilic attack is most likely to occur at positions C4 and C6, which are activated by the alkyl group and not strongly deactivated by the fluorine's inductive effect. Position C5 is also a possibility due to the para-directing effect of the fluorine. Steric hindrance from the side chain might slightly disfavor the C6 position compared to C4.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Predicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺4-(2-Fluoro-5-nitrophenyl)butanal and 4-(2-Fluoro-3-nitrophenyl)butanal
Halogenation (Br₂/FeBr₃)Br⁺4-(5-Bromo-2-fluorophenyl)butanal and 4-(3-Bromo-2-fluorophenyl)butanal
Sulfonation (SO₃/H₂SO₄)SO₃5-(4-Oxobutyl)-4-fluorobenzene-1-sulfonic acid
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺Ring is deactivated; reaction may be slow or require harsh conditions.

Ortho-Fluorine Effects on Reactivity

The presence of a fluorine atom at the ortho position has significant consequences for the molecule's reactivity and properties. Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. uci.edu This deactivation is somewhat counteracted by its electron-donating resonance effect (+R effect), which is responsible for its ortho, para-directing character.

Key effects of the ortho-fluorine include:

Electronic Modification: The strong C-F bond and the electronegativity of fluorine can alter the acidity of nearby protons and influence the electron density distribution across the entire molecule. researchgate.net This can impact metabolic stability, a property often exploited in medicinal chemistry to block unwanted metabolic oxidation at that position. nih.gov

Conformational Influence: The size of the fluorine atom can influence the preferred conformation of the butanal side chain through steric interactions.

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties. researchgate.net

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution for this ring system, a highly activated aromatic ring can undergo nucleophilic aromatic substitution (SNAᵣ). In such cases, fluorine's high electronegativity makes it a good leaving group, especially when activated by strong electron-withdrawing groups in the ortho or para positions. youtube.com

Mechanistic Studies of this compound Formation and Reactions

Elucidation of Reaction Intermediates

No specific studies detailing the isolation, characterization, or theoretical calculation of reaction intermediates involved in the formation or subsequent reactions of this compound could be identified.

Kinetic and Thermodynamic Aspects of Transformations

There is a lack of published data concerning the kinetic rate constants, activation energies, and thermodynamic parameters (such as enthalpy and entropy of reaction) for transformations involving this compound.

Role of Catalysis in Selective Functionalization

While catalysis is a broad field, literature specifically detailing the use of catalysts for the selective functionalization of this compound, including catalyst types, efficiency, and mechanistic role, is not available.

Further experimental and computational research is necessary to shed light on the mechanistic intricacies of this compound's chemistry. Such studies would be invaluable for controlling its reactivity and unlocking its potential in various synthetic applications.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A multi-faceted NMR approach, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, provides a complete map of the atomic framework of 4-(2-fluorophenyl)butanal.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons.

The aldehydic proton (H1) is expected to appear as a triplet in the downfield region, typically around 9.8 ppm, due to the deshielding effect of the adjacent carbonyl group and coupling to the two neighboring protons on C2. The protons on the aliphatic chain (H2, H3, H4) would present as complex multiplets. The protons on C2, being adjacent to the electron-withdrawing aldehyde group, would resonate at a lower field than the protons on C3 and C4. The protons on C4 are adjacent to the aromatic ring and would also be influenced by its electronic effects.

The 2-fluorophenyl group contains four aromatic protons (H6, H7, H8, H9), which would appear in the aromatic region of the spectrum (approximately 7.0-7.3 ppm). Due to the fluorine substituent and their different positions relative to the butyl chain, these protons are chemically non-equivalent and would likely show complex splitting patterns resulting from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H1 (-CHO)~9.79Triplet (t)³J(H1,H2) ≈ 1.5 Hz
H2 (-CH₂-CHO)~2.50Triplet of triplets (tt)³J(H2,H3) ≈ 7.5 Hz, ³J(H2,H1) ≈ 1.5 Hz
H3 (-CH₂-)~1.95Quintet (quin)³J(H3,H2) ≈ 7.5 Hz, ³J(H3,H4) ≈ 7.6 Hz
H4 (Ar-CH₂-)~2.75Triplet (t)³J(H4,H3) ≈ 7.6 Hz
H6, H7, H8, H9 (Ar-H)7.00 - 7.30Multiplet (m)H-H and H-F couplings

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in the structure.

The most downfield signal corresponds to the aldehydic carbon (C1) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the aromatic ring (C5-C10) resonate in the typical aromatic region (115-165 ppm). The carbon atom directly bonded to the fluorine (C5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large. Other aromatic carbons will also show smaller C-F couplings. The aliphatic carbons (C2, C3, C4) appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CHO)~202.5
C2~45.9
C3~25.8
C4~28.1
C5 (Ar-C-F)~161.5 (d, ¹J(C,F) ≈ 245 Hz)
C6~115.4 (d, ²J(C,F) ≈ 22 Hz)
C7~128.8 (d, ³J(C,F) ≈ 8 Hz)
C8~124.3 (d, ⁴J(C,F) ≈ 3.5 Hz)
C9~131.2 (d, ³J(C,F) ≈ 4.5 Hz)
C10 (Ar-C-alkyl)~129.7 (d, ²J(C,F) ≈ 16 Hz)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between H1 and H2, H2 and H3, and H3 and H4, confirming the connectivity of the butanal chain. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals (H2, H3, H4, and the aromatic protons) to their corresponding carbon signals (C2, C3, C4, and C6-C9), aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. Key expected correlations would include the aldehydic proton (H1) to C2 and C3, and the benzylic protons (H4) to the aromatic carbons (C5, C9, C10), thus confirming the link between the butanal chain and the 2-fluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₁FO. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) corresponding to the calculated exact mass of this formula.

Calculated Exact Mass for this compound

Ion FormulaCalculated Exact Mass
[C₁₀H₁₁FO]⁺166.0800

The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, the precursor ion, typically the protonated molecule [M+H]⁺ in positive ion mode, is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The fragmentation of aliphatic aldehydes is characterized by several key pathways, including α-cleavage, β-cleavage, and McLafferty rearrangements. miamioh.edu In the case of this compound, the presence of the aromatic ring introduces additional fragmentation routes.

McLafferty Rearrangement: A characteristic fragmentation for aldehydes with a γ-hydrogen, this rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. This process for this compound would result in the formation of a neutral ethene molecule and a protonated enol, which is often the base peak in the spectrum of similar aldehydes. docbrown.info

Alpha (α) and Beta (β) Cleavages: Cleavage of the bonds adjacent to the carbonyl group (α-cleavage) can lead to the loss of a hydrogen atom or the propyl-fluorophenyl group. miamioh.edu β-cleavage can also occur, resulting in the loss of an ethyl radical.

Aromatic Ring Fragmentation: The fluorophenyl group can also fragment. A common fragmentation pathway for fluorophenyl-containing compounds is the formation of a fluorotropylium ion or related aromatic cations. nih.gov

The analysis of these fragmentation pathways allows for the unambiguous identification of this compound in complex matrices. nih.gov

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
181.1 ([M+H]⁺)163.1H₂O (18.0)Loss of water
181.1 ([M+H]⁺)123.1C₃H₆O (58.0)Cleavage leading to fluorophenyl cation derivative
181.1 ([M+H]⁺)95.1C₄H₈O (86.0)Formation of fluorophenyl cation
181.1 ([M+H]⁺)44.1C₈H₇F (122.0)McLafferty Rearrangement

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile compounds. For the analysis of this compound, ESI is typically conducted in the positive ion mode. uab.edu The analyte solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

Since this compound is a neutral molecule, protonation is required for positive ion detection. This is typically achieved by adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase during liquid chromatography-mass spectrometry (LC-MS) analysis. policija.si This process results in the formation of the protonated molecule, [M+H]⁺, which can then be analyzed by the mass spectrometer. uab.edu Other potential adduct ions that may be observed include the sodium adduct [M+Na]⁺ or the ammonium (B1175870) adduct [M+NH₄]⁺, depending on the composition of the mobile phase and any additives.

While ESI is a common choice, other ionization techniques could also be employed. For instance, Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and could be an alternative for ionizing this compound. For analysis by GC-MS, Electron Ionization (EI) is the standard technique used.

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. bsu.edu.eg For aldehydes like this compound, derivatization with agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection. hitachi-hightech.com

Analytical scale HPLC is used to determine the purity of this compound and to quantify its presence in a sample. A common approach involves reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is often performed using a UV detector, as the phenyl ring in the molecule absorbs UV light.

Preparative scale HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is essential for obtaining sufficient material for further research or as a reference standard. csfarmacie.cz

Table 2. Representative Analytical HPLC Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 40°C)
DetectionUV at ~254 nm
Injection Volume10 µL

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can have different biological activities. nih.gov Chiral HPLC is the most widely used method for separating enantiomers and determining the enantiomeric purity of a sample. csfarmacie.czphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and commonly used for a wide range of chiral compounds. nih.govphenomenex.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). phenomenex.com

Table 3. Representative Chiral HPLC Method Parameters

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile PhaseHexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
Column TemperatureAmbient
DetectionUV at ~254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. florajournal.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This compound is sufficiently volatile to be analyzed by GC-MS. jmchemsci.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) onto a capillary column. phcogres.com The column, often coated with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane), separates compounds based on their boiling points and interactions with the phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides detailed structural information. nih.gov

Table 4. Representative GC-MS Method Parameters

ParameterCondition
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250°C
Oven ProgramInitial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy required to induce vibrations (stretching, bending) in the chemical bonds of a molecule. These vibrations are quantized and occur at specific frequencies, providing a detailed picture of the functional groups present.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. When a molecule is exposed to infrared radiation, its bonds absorb energy at characteristic frequencies, causing them to vibrate. masterorganicchemistry.com An IR spectrum plots the transmittance of light against the wavenumber (cm⁻¹), revealing absorption bands that correspond to specific bond types. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Alkyl ChainC-H Stretch2960 - 2850
AldehydeC-H Stretch2880 - 2650 (often two bands)
AldehydeC=O Stretch1740 - 1720
Aromatic RingC=C Stretch1600 - 1450
Fluoro AromaticC-F Stretch1250 - 1100

Raman spectroscopy is complementary to IR spectroscopy and also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. chemicalbook.com While IR spectroscopy is most sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds, providing valuable data on the carbon skeleton and aromatic ring systems. elsevierpure.com In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing the C=C stretching modes of the fluorophenyl ring and the C-C bond vibrations of the butyl chain.

Table 3: Expected Raman Shifts for Key Bonds in this compound

Functional GroupBond VibrationExpected Raman Shift (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Alkyl ChainC-H Stretch2960 - 2850
AldehydeC=O Stretch1740 - 1720 (typically weak)
Aromatic RingRing Breathing Mode~1600 (strong)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light by a molecule. nih.govchemrxiv.org This technique is exclusively sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.govresearchgate.net A chiral molecule is non-superimposable on its mirror image.

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it will not produce a VCD signal. This technique would only become applicable if a chiral center were introduced into the molecule, for instance, by substitution on the butyl chain, creating distinct enantiomers. In such a hypothetical case, VCD could be used to determine the absolute configuration of the resulting chiral molecule. nih.govdntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. masterorganicchemistry.com The technique is primarily used to study molecules containing chromophores, which are structural features with π-electrons or non-bonding valence electrons.

The structure of this compound contains two primary chromophores: the carbonyl group (C=O) of the aldehyde and the fluorophenyl aromatic ring. The carbonyl group typically exhibits a weak absorption resulting from an n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com The fluorophenyl ring will show more intense absorptions from π→π* transitions. The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. researchgate.net

Table 4: Expected UV-Vis Absorptions for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Carbonyl (C=O)n → π~270 - 300
Fluorophenyl Ringπ → π~200 - 270

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. This data is used to confirm the empirical formula of the compound, and when combined with molecular weight data from mass spectrometry, it validates the molecular formula. For an organic compound like this compound, the analysis typically focuses on carbon, hydrogen, and oxygen, with specific methods for halogens like fluorine. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula.

Table 5: Elemental Composition of this compound (C₁₀H₁₁FO)

ElementAtomic MassTheoretical Mass %Example Experimental Mass %
Carbon (C)12.01172.27%72.25%
Hydrogen (H)1.0086.67%6.71%
Fluorine (F)18.99811.43%11.40%
Oxygen (O)15.9999.63%9.64%

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-(2-fluorophenyl)butanal.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.govnih.govscispace.com By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately calculate key structural parameters. nih.govscispace.com This process of geometry optimization minimizes the molecule's energy to predict bond lengths, bond angles, and dihedral angles. conicet.gov.ar

For this compound, DFT calculations would reveal the precise spatial relationship between the 2-fluorophenyl ring and the butanal side chain. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined, providing a foundation for understanding the molecule's reactivity and spectroscopic properties.

Illustrative Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O (aldehyde) ~1.21 Å
C-F (aromatic) ~1.35 Å
C-C (aromatic) ~1.39 Å
C-C (alkyl chain) ~1.53 Å
Bond Angle C-C-C (alkyl chain) ~112°
O=C-H (aldehyde) ~121°
C-C-F (aromatic) ~118°

Note: These values are representative examples based on DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. For this compound, FMO analysis can pinpoint the likely sites for nucleophilic and electrophilic attack. malayajournal.orgprinceton.edu The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is often centered on the electron-deficient carbonyl group of the butanal chain.

Illustrative FMO Properties for this compound

Orbital Energy (eV) Implication
HOMO ~ -6.5 eV Electron-donating capability (nucleophilicity)
LUMO ~ -1.1 eV Electron-accepting capability (electrophilicity)
Energy Gap (ΔE) ~ 5.4 eV Indicates high molecular stability

Note: These are typical energy values for similar aromatic aldehydes, calculated using DFT methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for structure elucidation. nih.gov DFT methods can compute the theoretical vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic shielding constants that correlate to NMR chemical shifts (¹H, ¹³C). researchgate.net

Predicting ¹⁹F NMR chemical shifts, however, presents a greater challenge due to fluorine's high sensitivity to its electronic environment. mdpi.com Nevertheless, advanced computational protocols, sometimes incorporating molecular dynamics, can achieve good agreement with experimental data. compchemhighlights.orgresearchgate.net For this compound, these predictions can help assign peaks in experimental spectra to specific atoms and functional groups.

Predicted IR Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Aldehyde) Stretching ~1730 cm⁻¹
C-H (Aromatic) Stretching ~3100-3000 cm⁻¹
C-H (Aliphatic) Stretching ~2960-2850 cm⁻¹
C-F Stretching ~1250 cm⁻¹

Note: Values are typical for the specified functional groups and are subject to scaling factors in computational studies.

Conformational Analysis and Energy Minima Determination

Conformational analysis involves studying the different spatial orientations of a molecule, or conformers, that arise from rotation around single bonds. youtube.comyoutube.com The flexible butanal side chain of this compound can adopt various conformations, each with a different potential energy.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the alkyl chain. This process identifies the most stable, low-energy conformations (energy minima), such as staggered arrangements, and the high-energy transition states, like eclipsed arrangements. youtube.com The most stable conformer is typically the one that minimizes steric hindrance, where bulky groups are positioned as far apart as possible (an "anti" conformation). youtube.com Understanding the preferred conformation is essential as it influences the molecule's physical properties and biological interactions. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.orgnsf.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like protein-ligand binding and aggregation. nih.govnih.gov For this compound, MD simulations can reveal how multiple molecules interact with each other in a condensed phase, highlighting the nature and strength of intermolecular forces such as van der Waals interactions and dipole-dipole forces. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior. rsc.orgconsensus.app Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

Studies show that the choice of solvent can alter the conformational preferences of a molecule. rsc.org A polar solvent might stabilize a more polar conformer of this compound, while a nonpolar solvent might favor a less polar one. These interactions also affect chemical reactivity by stabilizing or destabilizing reactants, transition states, and products, thereby influencing reaction rates and pathways. The unique properties of fluorinated solvents, for instance, can have a remarkable effect on the reactivity of fluorinated aromatic compounds. rsc.orgresearchgate.net

In Silico Modeling of Molecular Interactions (Excluding Biological Activity/Effects)

The theoretical investigation of how this compound might interact with larger molecules, such as proteins, relies on powerful computational techniques like molecular docking and pharmacophore modeling. The focus here is on the methodologies employed for such predictions.

Ligand-Protein Docking for Theoretical Binding Modes (Focused on Methodology)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to find the binding mode with the lowest free energy of binding. annualreviews.org

The methodology involves two main components: a search algorithm and a scoring function.

Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. nih.gov Early models treated both the ligand and protein as rigid bodies (a "lock-and-key" model). nih.gov However, modern docking programs increasingly account for flexibility. nih.gov

Ligand Flexibility: Most current algorithms allow for the ligand to be flexible, sampling different conformations by rotating its single bonds.

Receptor Flexibility: Accounting for protein flexibility is more computationally challenging. Methods include "soft docking" (where atomic radii are reduced to allow for minor clashes), side-chain flexibility (allowing specific amino acid side-chains in the binding site to move), and ensemble docking (where the ligand is docked against multiple static structures of the same protein to represent its flexibility). nih.gov The "induced fit" model, where the receptor changes conformation upon ligand binding, represents a higher level of complexity. nih.gov

Scoring Functions: Once a potential binding pose is generated by the search algorithm, a scoring function is used to estimate its binding affinity. nih.gov These functions are mathematical models that approximate the free energy of binding. They can be classified into several types:

Force-Field-Based: These use classical mechanics terms, such as van der Waals and electrostatic interactions.

Empirical: These are fitted to experimental binding data and use simpler terms to estimate binding energy.

Knowledge-Based: These derive statistical potentials from known protein-ligand complex structures. nih.gov

The validation of a docking methodology is a critical step, often performed by "redocking" a known co-crystallized ligand back into its protein's binding site to see if the algorithm can reproduce the experimentally observed pose. acs.org

Table 2: Methodological Overview of Ligand-Protein Docking
ComponentApproachDescription
Search AlgorithmRigid DockingBoth ligand and receptor are treated as inflexible. Computationally fast but less accurate.
Flexible Ligand DockingAllows for conformational changes in the ligand. The most common approach. nih.gov
Flexible Receptor DockingAccounts for receptor movement (e.g., side-chain rotation, ensemble docking). More accurate but computationally intensive. nih.gov
Scoring FunctionForce-Field-BasedCalculates energy based on classical physics principles (e.g., electrostatics, van der Waals).
EmpiricalUses simplified energy terms and parameters derived from experimental data.
Knowledge-BasedUses statistical potentials derived from databases of known protein-ligand structures. nih.gov

Pharmacophore Modeling and Virtual Screening Applications (Focused on Methodology)

Pharmacophore modeling is another cornerstone of computational drug design that focuses on the essential features of a molecule required for a specific molecular recognition event, rather than its exact chemical structure. dovepress.comresearchgate.net A pharmacophore is an abstract 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.com

The methodology for developing and using a pharmacophore model typically follows these steps:

Model Generation: There are two primary approaches to generating a pharmacophore model:

Ligand-Based: This method is used when the 3D structure of the target receptor is unknown, but a set of active molecules is available. The molecules are conformationally analyzed and superimposed to identify the common chemical features that are essential for their activity. fiveable.me

Structure-Based: When the 3D structure of the receptor's binding site is known, a pharmacophore model can be generated by identifying the key interaction points within the site. dovepress.com For example, a hydrogen-bonding amino acid residue in the pocket would be represented by a hydrogen bond donor or acceptor feature in the model. rsc.org

Model Validation: A crucial step is to validate the generated model to ensure it can distinguish between active and inactive compounds. This is often done by screening a test database containing known active and inactive molecules and evaluating the model's ability to retrieve the active ones.

Virtual Screening: Once validated, the pharmacophore model is used as a 3D query to search large databases of chemical compounds. dovepress.com The screening software identifies molecules in the database that can match the pharmacophore features, both chemically and spatially. This process allows for the rapid identification of a smaller, more manageable set of candidate molecules for further investigation, significantly streamlining the initial stages of discovery processes. researchgate.net The combination of pharmacophore modeling and molecular docking is often used to enhance virtual screening campaigns. dovepress.com

Applications of 4 2 Fluorophenyl Butanal As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The aldehyde functionality and the flexible four-carbon chain of 4-(2-fluorophenyl)butanal make it a suitable starting material for assembling intricate organic structures, including various cyclic systems.

The aldehyde group is a key functional handle for the construction of nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent motifs in many areas of chemical research. Aldehydes can serve as electrophilic partners in cyclization and condensation reactions. For instance, alkynyl aldehydes are known to be privileged reagents in reactions that form a wide spectrum of heterocyclic compounds, such as pyrazoles, triazoles, pyrimidines, and furans. nih.gov While this compound is not an alkynyl aldehyde, its aldehyde group can participate in analogous cyclization strategies.

The general reactivity of aldehydes allows them to react with various dinucleophiles to form heterocyclic rings. For example, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with sodium azide (B81097) can be a pathway to triazoles. nih.gov These established synthetic routes for aldehydes underscore the potential of this compound as a precursor for a diverse range of heterocyclic structures.

The construction of polycyclic frameworks often involves annulation strategies where a new ring is fused onto an existing one. The butanal side chain of this compound provides the necessary carbon atoms to form a new ring onto the 2-fluorophenyl core. Intramolecular cyclization reactions, such as a Friedel-Crafts acylation or alkylation, could be envisioned after suitable modification of the butanal chain. For example, oxidation of the aldehyde to a carboxylic acid would generate 4-(2-fluorophenyl)butanoic acid, which could then undergo intramolecular acylation to form a tetralone derivative, a common bicyclic core. Such strategies are fundamental in the synthesis of complex polycyclic natural products and related analogues.

Strategies for Derivatization to Advanced Research Compounds

The chemical versatility of this compound is most evident in the array of transformations that can be performed on its aldehyde group and aliphatic chain, allowing for its conversion into a variety of advanced compounds for research purposes.

The aldehyde group in this compound can be readily converted into other key functional groups, significantly broadening its synthetic utility. smolecule.com

Carboxylic Acids: Aldehydes can be oxidized to the corresponding carboxylic acids. This transformation can be achieved using various oxidizing agents. The resulting 4-(2-fluorophenyl)butanoic acid can then be used in further reactions, such as esterification or amide bond formation, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govnih.govthermofisher.com

Alcohols: Reduction of the aldehyde yields the primary alcohol, 4-(2-fluorophenyl)butan-1-ol. This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.comaskthenerd.com The resulting alcohol can then undergo further reactions, such as substitution to introduce other functional groups. smolecule.com

Amines: The aldehyde can be converted into a primary amine, 4-(2-fluorophenyl)butan-1-amine, through reductive amination. libretexts.org This two-step, one-pot process typically involves the formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction. libretexts.org Alternatively, the corresponding alcohol can be converted to an alkyl halide, which can then be used in methods like the Gabriel synthesis to produce the primary amine without the formation of secondary or tertiary amine byproducts. mdpi.comlibretexts.orgmasterorganicchemistry.com

Table 1: Derivatization of the Aldehyde Group in this compound

Starting Functional Group Target Functional Group Reaction Type Common Reagents
Aldehyde Carboxylic Acid Oxidation Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)
Aldehyde Primary Alcohol Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Aldehyde Primary Amine Reductive Amination Ammonia (NH₃), H₂/Ni, Sodium cyanoborohydride (NaBH₃CN)
Aldehyde (via Alcohol/Halide) Primary Amine Gabriel Synthesis 1. NaBH₄ 2. PBr₃ 3. Potassium phthalimide (B116566) 4. Hydrazine (H₂NNH₂)

The butanal chain itself can be extended and modified. Aldehydes, including butanal and its derivatives, can undergo base-catalyzed aldol (B89426) condensation reactions where two molecules react to form a larger molecule, effectively elongating the carbon chain. wikipedia.org For this compound, this would lead to the formation of a β-hydroxy aldehyde, which can subsequently be dehydrated to form an α,β-unsaturated aldehyde. This reaction creates new carbon-carbon bonds and introduces further functionality into the molecule that can be used for subsequent synthetic steps.

Intermediacy in the Chemical Synthesis of Fluorine-Containing Analogues (Excluding Drugs)

The presence of a fluorine atom on the phenyl ring is a key feature of this compound, making it a useful intermediate for the synthesis of various fluorine-containing analogues for materials science and agrochemical research. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net

Fluorine's high electronegativity can influence the acidity of nearby functional groups, modify molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. core.ac.uk These properties are highly desirable when designing novel research compounds. researchgate.net By using this compound as a starting material, the fluorine atom is incorporated from the beginning of the synthetic sequence. The subsequent derivatizations discussed previously (conversion to acids, alcohols, amines, and chain elaboration) would all lead to new fluorine-containing analogues. For example, the synthesis of novel fluorinated ligands for catalysis or new fluorinated building blocks for polymer chemistry could be pursued starting from this intermediate. The 2-fluoro substitution pattern specifically provides a unique electronic and steric environment compared to other isomers, which can be exploited to fine-tune the properties of the final target molecules.

Radiochemical Synthesis Precursors

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of chemical research. This often involves the synthesis of precursor molecules that can be readily labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). The introduction of a fluorine atom into a biologically active molecule can be achieved through various synthetic routes, often involving nucleophilic substitution reactions on a suitable precursor.

A thorough review of available literature did not, however, identify specific instances or detailed studies where this compound is used as a direct precursor for the synthesis of fluorine-18 labeled radiotracers. The general strategies for the synthesis of [¹⁸F]-labeled compounds often involve precursors with leaving groups (like tosylates, mesylates, or nitro groups) that can be displaced by the [¹⁸F]fluoride ion. While the 2-fluorophenyl group is a common moiety in various PET tracers, the butanal functional group in this compound does not present a straightforward site for direct radiofluorination under standard conditions. It is conceivable that this compound could be chemically modified to introduce a suitable leaving group for subsequent radiolabeling, but such multi-step synthetic pathways starting from this compound are not prominently featured in the reviewed literature.

Further investigation into specialized databases and proprietary research may be required to uncover any niche applications of this compound in radiochemical synthesis.

Research on Derivatives and Analogues of 4 2 Fluorophenyl Butanal

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Structure-Property Relationship (SPR) studies investigate how the chemical structure of a molecule influences its physical, chemical, and electronic properties. For derivatives of 4-(2-fluorophenyl)butanal, these studies focus on how modifications to the phenyl ring or the butanal chain affect characteristics like electronic behavior, thermal stability, and reactivity.

The introduction of different substituents, particularly halogens, onto the phenyl ring can significantly alter the electronic properties of the molecule. For instance, the position and nature of a substituent can cause shifts in UV-Vis absorption spectra. researchgate.net In related N-heteroacenes, modifying the structure to incorporate hydrogen-bonding capabilities was found to modulate frontier molecular orbital energies, enhance thermal stability, and increase molar extinction coefficients. nih.gov These principles suggest that altering the substitution pattern on the phenyl ring of this compound derivatives would similarly tune their optoelectronic and physical properties. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand these relationships, correlating calculated energy gaps with experimentally observed electrochemical and optical properties. researchgate.net

Key factors influencing the properties of these aromatic compounds include:

Nature of Substituent: Electron-donating or electron-withdrawing groups on the phenyl ring alter the electron density distribution across the molecule.

Position of Substituent: The ortho, meta, or para position of a substituent relative to the butanal chain influences steric and electronic effects.

Intermolecular Interactions: The capacity for interactions like hydrogen bonding can dictate solid-state packing, which in turn affects bulk material properties. nih.gov

Synthesis and Characterization of Related Halogenated Phenyl Butanal Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences. A key strategy for creating substituted 4-phenyl butanals involves the base-promoted aromatization of dienone intermediates. researchgate.net This method provides a pathway to various phenyl butanal structures.

A common approach to synthesizing related halogenated phenyl derivatives, such as substituted phenylcyanoacrylates, is through the Knoevenagel condensation. chemrxiv.orgchemrxiv.org This reaction typically involves condensing a ring-substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, like tert-butyl cyanoacetate, using a piperidine (B6355638) catalyst. chemrxiv.orgchemrxiv.org The resulting acrylate (B77674) compounds can be characterized using various analytical techniques, including CHN analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). chemrxiv.org

Below is a table summarizing the synthesis of various halogenated tert-butyl phenylcyanoacrylates prepared via Knoevenagel condensation, which start from corresponding halogenated benzaldehydes.

Substituent (R) on BenzaldehydeResulting Acrylate ProductSynthetic MethodReference
2-bromo2-bromo-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
3-bromo3-bromo-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
4-bromo4-bromo-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
2-chloro2-chloro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
3-chloro3-chloro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
4-chloro4-chloro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
2-fluoro2-fluoro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
3-fluoro3-fluoro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
4-fluoro4-fluoro-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org
3-iodo3-iodo-tert-butyl phenylcyanoacrylateKnoevenagel Condensation chemrxiv.org

Exploration of Structural Isomers and Their Chemical Properties

Structural isomers of this compound have the same molecular formula (C₁₀H₁₁FO) but different arrangements of atoms. These differences can lead to distinct chemical and physical properties. Isomers can be broadly categorized as positional isomers, where the fluorine atom is at a different position on the phenyl ring, or skeletal isomers, where the carbon chain is branched.

Positional Isomers:

This compound: The subject compound.

4-(3-fluorophenyl)butanal: Fluorine at the meta position.

4-(4-fluorophenyl)butanal: Fluorine at the para position.

The position of the fluorine atom influences the electronic effects (inductive and resonance) exerted on the phenyl ring and the butanal side chain, which can affect the reactivity of the aldehyde group and the aromatic ring.

Skeletal Isomers: An example of a skeletal isomer is 2-methyl-4-phenylbutanal , which has the molecular formula C₁₁H₁₄O, differing from the subject compound but representing a related structural variation. thegoodscentscompany.com Its properties, such as boiling point (253.00 °C @ 760.00 mm Hg) and refractive index (1.50600 to 1.51000 @ 20.00 °C), are well-documented due to its use as a fragrance agent. thegoodscentscompany.com Comparing these properties to those of the linear butanal isomers provides insight into how chain branching affects physical characteristics like volatility and density.

The table below compares the computed properties of positional isomers of 4-fluorophenylbutanal.

PropertyThis compound4-(3-fluorophenyl)butanal4-(4-fluorophenyl)butanal
Molecular FormulaC₁₀H₁₁FOC₁₀H₁₁FOC₁₀H₁₁FO
Molecular Weight166.19 g/mol166.19 g/mol166.19 g/mol
XLogP3 (Computed)2.42.42.4
Boiling Point (Predicted)225.5 ± 25.0 °C225.5 ± 25.0 °C225.5 ± 25.0 °C
Density (Predicted)1.06 ± 0.1 g/cm³1.06 ± 0.1 g/cm³1.06 ± 0.1 g/cm³

Note: Properties for positional isomers are often predicted via computational software in the absence of extensive experimental data.

Development of Novel Fluorinated Scaffolds Utilizing the Butanal Core

The butanal functional core is a valuable building block in organic synthesis for constructing more complex molecules. When combined with fluorine, it can be used to develop novel fluorinated scaffolds, which are highly sought after in materials science. researchgate.net The presence of fluorine in an organic molecule can beneficially alter its lipophilicity, metabolic stability, and binding affinity. beilstein-journals.org

Synthetic methodologies for creating fluorine-containing scaffolds are diverse. One such method is halofluorination, where an electrophilic halogen and a nucleophilic fluoride (B91410) source are added across a double bond. beilstein-journals.org This can be used to access functionalized, small-molecule scaffolds. beilstein-journals.org For instance, the halofluorination of cyclic olefins followed by elimination reactions can yield a variety of fluorine-containing molecular entities. beilstein-journals.org

The butanal core offers several reactive sites for elaboration:

The Aldehyde Group: Can undergo reactions like aldol (B89426) condensation, oxidation, reduction, and reductive amination to extend the carbon chain or introduce new functional groups. mdpi.comwikipedia.org

The α-Carbon: The protons on the carbon adjacent to the aldehyde are acidic and can be removed to form an enolate, which is a key intermediate in C-C bond formation.

The Phenyl Ring: Can undergo electrophilic aromatic substitution to add further functionality, although the fluorine atom and the alkyl chain will direct the position of new substituents.

By leveraging these reactive sites, the this compound structure can serve as a starting point for building complex fluorinated molecules with tailored properties for various applications.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The future synthesis of 4-(2-fluorophenyl)butanal will likely focus on aligning with the principles of green chemistry. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Prospective research should aim to develop more atom-economical and environmentally benign routes.

Key areas for exploration include:

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and enhance yield and purity. Flow reactors are particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Catalytic C-H Activation: Direct functionalization of simpler precursors like 2-fluorotoluene (B1218778) through catalytic C-H activation would represent a significant leap in efficiency, reducing the number of synthetic steps.

Biocatalysis: Employing enzymes or whole-cell systems for key transformations could offer high selectivity under mild, aqueous conditions, drastically reducing the environmental footprint of the synthesis.

Renewable Feedstocks: Investigating synthetic pathways that utilize bio-based starting materials instead of petroleum-derived precursors is a crucial long-term goal for sustainability.

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyPotential AdvantagesResearch Focus
Traditional Batch SynthesisEstablished proceduresYield optimization, purification improvements
Continuous Flow ChemistryEnhanced safety, scalability, and process controlReactor design, optimization of flow parameters
Green Catalysis (e.g., C-H activation)Increased atom economy, fewer synthetic stepsDevelopment of novel, highly selective catalysts
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzyme screening and engineering, process optimization

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

While standard spectroscopic techniques (NMR, IR, MS) are sufficient for final product characterization, a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound requires more advanced approaches. Future research should focus on the direct observation and characterization of short-lived intermediates.

In-situ spectroscopic monitoring techniques, such as ReactIR (FTIR), Raman spectroscopy, and process NMR, can provide real-time data on the concentration of reactants, products, and transient species throughout a chemical process. This data is invaluable for kinetic analysis and mechanism elucidation. Furthermore, specialized mass spectrometry techniques can be employed to detect and structurally characterize reactive intermediates that are not observable by other methods. Identifying these transient species is critical for optimizing reaction conditions to minimize side-product formation and maximize yields.

Expanding the Scope of Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the compound. Such studies can predict the most likely sites for nucleophilic or electrophilic attack, rationalize reaction outcomes, and help in the interpretation of spectroscopic data.

Predictive Modeling and Machine Learning: A significant future direction lies in the application of machine learning (ML) and artificial intelligence (AI). By training algorithms on datasets of known fluorinated compounds and their properties, ML models can predict various characteristics of this compound and its derivatives, such as biological activity, toxicity, and physicochemical properties like solubility and metabolic stability. These predictive tools can accelerate the discovery process by prioritizing the synthesis of candidates with the most promising profiles.

Table 2: Potential Applications of Computational Tools
Computational ToolApplication for this compoundAnticipated Outcome
Density Functional Theory (DFT)Modeling reaction pathways and transition statesMechanistic insights, prediction of reactivity
Molecular Dynamics (MD)Simulating interactions with biological targets (e.g., enzymes)Understanding binding modes and affinities
Machine Learning (ML)Predicting bioactivity and ADME properties of derivativesAccelerated drug discovery, lead optimization

Novel Applications as a Precursor in Diverse Chemical Fields

The true value of this compound lies in its potential as a versatile chemical precursor. The aldehyde group is a reactive handle that can be readily transformed into a wide array of other functional groups, including alcohols, carboxylic acids, amines, and heterocycles. This versatility, combined with the presence of the 2-fluorophenyl group—a common feature in many pharmaceuticals—makes it an attractive starting material for drug discovery programs.

Future research will likely involve using this compound in combinatorial synthesis to generate libraries of novel compounds. These libraries can then be screened for biological activity against various targets, potentially leading to new therapeutic agents for a range of diseases. Beyond medicine, its derivatives could find applications in materials science, for example, in the synthesis of novel polymers or liquid crystals where the polar fluorine atom can influence material properties.

Stereoselective Synthesis of this compound and its Derivatives

Many biologically active molecules are chiral, with one enantiomer often exhibiting desired therapeutic activity while the other may be inactive or even harmful. Therefore, the ability to control stereochemistry during synthesis is paramount. Future research should focus on developing methods for the stereoselective synthesis of derivatives of this compound.

The aldehyde functionality provides a key site for creating a new stereocenter. Asymmetric synthesis methodologies, such as organocatalysis or transition-metal catalysis, could be developed to control the stereochemical outcome of reactions at the carbon adjacent to the aldehyde (the α-carbon) or at the carbonyl carbon itself. For instance, enantioselective alkylation, aldol (B89426), or allylation reactions starting from a derivative of this compound could yield chiral products with high optical purity. Developing robust and scalable stereoselective methods will be crucial for unlocking the full therapeutic potential of chiral derivatives derived from this promising scaffold.

Q & A

Q. What advanced techniques are recommended for studying fluorine’s role in drug design?

  • Answer: Use 19F-1H HOESY NMR to map spatial interactions and variable-temperature (VT) NMR to assess conformational dynamics. Pair with QM/MM simulations (e.g., Gaussian 16) to model binding free energies. For crystallography, synchrotron radiation improves resolution for weak F···H contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.